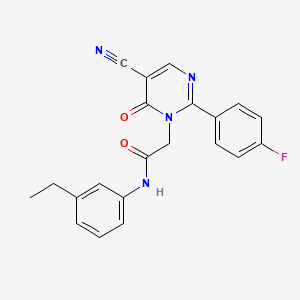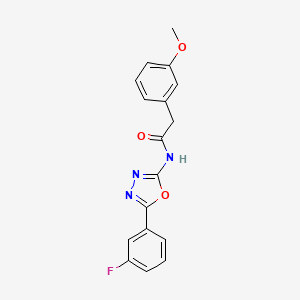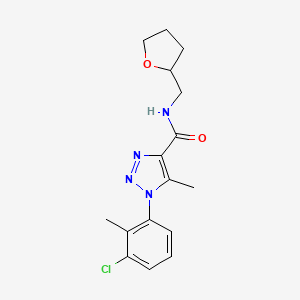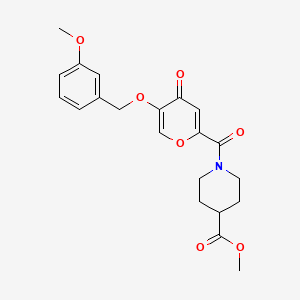![molecular formula C11H16N2O3 B2513197 4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248362-53-8](/img/structure/B2513197.png)
4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid” is a derivative of norbornane, also known as bicyclo[2.2.1]heptane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
The synthesis of compounds related to bicyclo[2.2.1]heptane often involves Diels–Alder reactions . For instance, norbornane was originally synthesized by the reduction of norcamphor .Molecular Structure Analysis
The molecular structure of norbornane, the parent compound, is well-defined . It is a bridged bicyclic compound with a carbon skeleton derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis
Norbornane, the parent compound, is a crystalline compound with a melting point of 88 °C . It has a chemical formula of C7H12 and a molar mass of 96.17 g/mol .Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9(15)11(5-12-10(16)13-11)8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFXYZYBGKTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3(CNC(=O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide](/img/structure/B2513114.png)

![1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride](/img/structure/B2513116.png)
![N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2513119.png)

![3-(3-ethyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)-N-[2-(2-furyl)-1-methylethyl]propanamide](/img/structure/B2513122.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide](/img/structure/B2513126.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2513127.png)
![4-Chloro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2513129.png)
![4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2513130.png)
![(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2513131.png)



